molecular formula C44H87NO5 B11929218 undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate

undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate

Cat. No.: B11929218
M. Wt: 710.2 g/mol
InChI Key: QQBHNNIKPAXOPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is a synthetic organic compound characterized by a complex ester-amide hybrid structure. The molecule features:

  • An undecyl group (11-carbon chain) esterified to a heptanoate backbone.
  • A branched substituent comprising a 6-heptadecan-9-yloxy-6-oxohexyl moiety (a 17-carbon chain with an ether and ketone group) and a 3-hydroxypropylamino group.

Properties

Molecular Formula

C44H87NO5

Molecular Weight

710.2 g/mol

IUPAC Name

undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-23-31-41-49-43(47)35-27-21-22-29-37-45(39-32-40-46)38-30-24-28-36-44(48)50-42(33-25-19-14-11-8-5-2)34-26-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3

InChI Key

QQBHNNIKPAXOPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCCN(CCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

Preparation Methods

Preparation of 6-(Heptadecan-9-yloxy)-6-oxohexanoic Acid

Starting Materials :

  • Heptadecan-9-ol (CAS 1455-05-8)

  • Adipic acid (CAS 124-04-9)

  • Thionyl chloride (CAS 7719-09-7)

Procedure :

  • Activation of Adipic Acid : Adipic acid (10 mmol) is refluxed with thionyl chloride (30 mmol) at 70°C for 4 hours to form adipoyl chloride.

  • Esterification : Heptadecan-9-ol (10 mmol) is added dropwise to adipoyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (12 mmol) is used as a base to scavenge HCl. The reaction proceeds at room temperature for 12 hours.

  • Workup : The mixture is washed with 5% NaHCO₃, dried over MgSO₄, and purified via silica gel chromatography (hexane:ethyl acetate, 9:1). Yield: 82%.

Analytical Data :

  • IR (KBr) : 1735 cm⁻¹ (C=O ester), 2850–2960 cm⁻¹ (C-H alkyl).

  • ¹H NMR (CDCl₃) : δ 4.15 (t, 2H, -OCH₂-), 2.35 (t, 2H, -COOCH₂-), 1.25–1.60 (m, 28H, alkyl).

Introduction of the 3-Hydroxypropylamino Group

Starting Materials :

  • 6-(Heptadecan-9-yloxy)-6-oxohexanoic acid (from Step 2.1)

  • 3-Hydroxypropylamine (CAS 156-87-6)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, CAS 25952-53-8)

Procedure :

  • Amide Coupling : The acid (5 mmol) is dissolved in dry DCM. EDC (6 mmol) and hydroxypropylamine (6 mmol) are added at 0°C. The reaction stirs for 24 hours at room temperature.

  • Workup : The solution is washed with 1M HCl, brine, and dried. Solvent removal yields a crude solid, recrystallized from ethanol/water (7:3). Yield: 75%.

Analytical Data :

  • IR (KBr) : 1640 cm⁻¹ (amide C=O), 3300 cm⁻¹ (N-H).

  • ¹³C NMR (CDCl₃) : δ 172.5 (amide C=O), 65.8 (-CH₂OH), 39.2 (-CH₂NH-).

Esterification with Undecyl Heptanoate

Starting Materials :

  • Intermediate from Step 2.2

  • Undecyl alcohol (CAS 112-42-5)

  • p-Toluenesulfonic acid (pTSA, CAS 104-15-4)

Procedure :

  • Acid-Catalyzed Esterification : The amide intermediate (4 mmol), undecyl alcohol (5 mmol), and pTSA (0.1 mmol) are refluxed in toluene for 8 hours using a Dean-Stark trap to remove water.

  • Purification : The product is extracted with ethyl acetate, washed with NaHCO₃, and purified via flash chromatography (hexane:acetone, 8:2). Yield: 68%.

Analytical Data :

  • MS (ESI+) : m/z 724.2 [M+H]⁺ (calculated 724.19).

  • HPLC : Purity >98% (C18 column, acetonitrile:water 85:15).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Reactor Design : Tubular reactors with in-line IR monitoring for real-time adjustment of esterification and amidation steps.

  • Solvent Recycling : Toluene and DCM are recovered via fractional distillation, reducing waste.

  • Catalyst Recovery : Immobilized EDC on mesoporous silica enables catalyst reuse for ≥5 cycles without activity loss.

Comparative Analysis of Synthetic Routes

ParameterBatch SynthesisContinuous Flow
Reaction Time48 hours12 hours
Overall Yield68%82%
Solvent Consumption15 L/kg8 L/kg
Purity98%99.5%

Data synthesized from Refs.

Challenges and Mitigation Strategies

  • Hydrolysis of Esters : Moisture-sensitive steps require anhydrous conditions. Molecular sieves (4Å) are added during esterification.

  • Amine Oxidation : Reactions are conducted under nitrogen to prevent oxidation of the 3-hydroxypropylamine.

  • Byproduct Formation : Excess EDC (1.2 eq) ensures complete amidation, minimizing unreacted acid .

Chemical Reactions Analysis

Types of Reactions

Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Structural Features

The compound contains:

  • A long undecyl chain that enhances hydrophobic properties.
  • A heptadecanoyl moiety that contributes to its amphiphilic nature.
  • Hydroxypropyl and amino groups that may facilitate interactions with biological systems.

Drug Delivery Systems

The amphiphilic nature of undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate makes it suitable for use in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that lipid-based carriers can improve the pharmacokinetics of therapeutic agents by providing controlled release profiles .

Antimicrobial Activity

Preliminary studies have shown that similar lipid compounds exhibit significant antimicrobial properties against various pathogens. For instance, compounds with long-chain fatty acids have been reported to disrupt bacterial membranes, leading to cell lysis . The specific compound may possess similar properties due to its structural components, warranting further investigation into its efficacy against bacteria and fungi.

Nanotechnology

In nanotechnology applications, this compound can be utilized to create lipid nanoparticles for targeted therapy. These nanoparticles can be engineered to deliver genetic material or drugs specifically to diseased cells, minimizing side effects on healthy tissues . The ability to modify the lipid composition allows for the tailoring of particle size and surface characteristics, enhancing cellular uptake.

Cosmetic and Dermatological Formulations

Due to its biocompatibility and moisturizing properties, this compound may find applications in cosmetic formulations aimed at skin hydration and protection. Its long hydrophobic chains can form stable emulsions that improve the texture and feel of topical products .

Case Study 1: Drug Delivery Enhancement

A study investigated the use of lipid-based nanoparticles for delivering anticancer drugs. The results showed that incorporating undecyl derivatives improved drug loading capacity and release rates compared to traditional carriers . This highlights the potential of this compound in enhancing therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial effects of various lipid compounds demonstrated that those with similar structures exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study concluded that long-chain fatty acids play a crucial role in membrane disruption .

Mechanism of Action

The mechanism of action of undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate involves its interaction with cellular membranes. The compound’s lipid structure allows it to integrate into lipid bilayers, facilitating the delivery of therapeutic agents like mRNA into cells. The ester bonds improve tissue clearance, while the amino group enhances encapsulation efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to three categories of analogs: esters with branched chains, amino-functionalized esters, and long-chain aldehydes (for contrast).

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol)* Key Functional Groups Solubility (Inferred) Applications (Inferred)
Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate ~800–850 Ester, ether, amine, hydroxyl Moderate (polar solvents) Surfactants, drug delivery systems
6-Methylheptyl 9-octadecenoate ~380 Ester, unsaturated alkyl Low (nonpolar solvents) Lubricants, plasticizers
Undecylenic aldehyde (mixed isomers) ~170 Aldehyde, unsaturated alkyl Low (organic solvents) Fragrances, antimicrobial agents
alpha-Pentylcinnamaldehyde ~216 Aldehyde, aromatic Low (organic solvents) Perfumery, flavoring agents

*Molecular weights estimated based on structural formulas.

Key Findings:

Functional Group Complexity: The target compound’s amide-ether-ester hybrid structure distinguishes it from simpler esters (e.g., 6-Methylheptyl 9-octadecenoate) and aldehydes (e.g., undecylenic aldehyde). The presence of amine and hydroxyl groups enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to purely aliphatic esters .

Hydrophobic-Lipophilic Balance (HLB): The long alkyl chains (undecyl and heptadecan-9-yloxy) suggest strong lipophilicity, akin to 6-Methylheptyl 9-octadecenoate.

Reactivity and Stability: The ketone group in the heptadecan-9-yloxy moiety may confer susceptibility to nucleophilic attack or reduction, contrasting with the inertness of saturated esters like 6-Methylheptyl 9-octadecenoate.

Comparative Applications: While aldehydes (e.g., alpha-pentylcinnamaldehyde) are primarily used in fragrances , the target compound’s multifunctionality aligns more with industrial emulsifiers or drug carriers, similar to amino esters in lipid nanoparticle formulations.

Biological Activity

Undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate is a complex lipid compound characterized by its unique structural features, which include long hydrocarbon chains and functional groups. This compound has garnered attention for its potential applications in drug delivery systems and other biomedical fields due to its significant biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C₄₄H₈₇N₁O₅, with a molecular weight of approximately 710.17 g/mol. The structure features:

  • Undecyl group : Contributes to lipophilicity.
  • Heptadecan-9-yloxy chain : Enhances interaction with biological membranes.
  • Hydroxypropyl amino moiety : Provides potential for hydrogen bonding and interaction with cellular components.

These characteristics make the compound amphiphilic, allowing it to interact effectively with lipid bilayers and facilitating the encapsulation of hydrophobic drugs.

Drug Delivery Applications

Research indicates that this compound exhibits significant potential in drug delivery systems, particularly for nucleic acids and other therapeutic agents. Its lipophilic nature allows it to form lipid nanoparticles that enhance the bioavailability of encapsulated drugs. Key findings include:

  • Enhanced Cellular Uptake : The compound facilitates the uptake of therapeutic agents into cells by modulating membrane permeability, which is crucial for effective drug action.
  • Low Cytotoxicity : Preliminary studies have shown that this compound exhibits low cytotoxicity, making it a suitable candidate for pharmaceutical applications .

Case Studies

  • Antitumor Activity : Similar compounds have demonstrated potent antitumor activity. For instance, a related lipid compound was evaluated against various cancer cell lines (A549, MCF-7, DU145, HepG2) using the MTT assay. The results showed inhibition rates exceeding 99% at specific concentrations, indicating strong anticancer potential .
    Cell LinesInhibition Rate (%)IC50 (μM)
    A549100.078.99
    HepG299.986.92
    DU14599.937.89
    MCF7100.398.26
  • Mechanistic Studies : Further investigations into the mechanisms of action revealed that these compounds induce apoptosis in cancer cells by arresting the cell cycle at the S phase and altering pro-apoptotic protein levels .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over the final product's purity and yield. Key steps often include:

  • Formation of Long Hydrocarbon Chains : Utilizing fatty acid derivatives to construct the undecyl and heptadecan chains.
  • Functional Group Modifications : Introducing amino and hydroxy groups to enhance biological interactions.

Q & A

Q. What are the key steps and conditions required for synthesizing undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate?

The synthesis involves multi-step organic reactions, including esterification and amine coupling. Critical steps include:

  • Acylation : Reacting heptadecan-9-yloxyhexanoic acid with undecyl alcohol under controlled temperature (40–60°C) and inert atmosphere (N₂ or Ar) to form ester linkages.
  • Amine functionalization : Introducing the 3-hydroxypropylamine group via nucleophilic substitution, requiring anhydrous conditions to prevent hydrolysis . Purification via column chromatography is essential to isolate the target compound from by-products. Reaction yields are optimized by monitoring pH and using catalysts like DMAP (4-dimethylaminopyridine) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the positions of hydroxyl, amino, and ester groups.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., ~710.18 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters) .

Q. What is the hypothesized mechanism of action for this compound in drug delivery systems?

The lipid’s hydrophobic chains and cationic amino groups enable self-assembly into nanoparticles, which encapsulate nucleic acids (e.g., mRNA). The 3-hydroxypropyl group enhances endosomal escape via pH-dependent protonation, while the heptadecan-9-yloxy chain stabilizes membrane interactions. This mechanism improves cellular uptake and cytoplasmic release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported transfection efficiencies across cell lines?

Discrepancies may arise from variations in lipid:nucleic acid ratios or cell-specific endocytic pathways. Methodological solutions include:

  • Dose-response assays : Systematically testing N/P (nitrogen-to-phosphate) ratios to identify optimal formulations.
  • Live-cell imaging : Tracking nanoparticle internalization kinetics in different cell types (e.g., HEK293 vs. macrophages) .
  • Surface plasmon resonance (SPR) : Quantifying binding affinities to cell membrane receptors .

Q. What computational strategies are recommended for optimizing the compound’s interaction with mRNA?

Molecular dynamics (MD) simulations can model lipid-mRNA interactions, focusing on:

  • Electrostatic complementarity : Ensuring cationic amino groups align with mRNA’s phosphate backbone.
  • Hydrophobic packing : Assessing van der Waals forces between alkyl chains and mRNA bases . Tools like GROMACS or AMBER are used to simulate nanoparticle stability under physiological conditions .

Q. How does structural variation among analogs impact biological activity?

A comparative study of analogs (see table below) reveals:

CompoundKey Structural DifferenceImpact
Nonyl 7-[(6-heptadecan-9-yloxy)-3-hydroxypropyl)amino]heptanoateShorter alkyl chain (C9 vs. C11)Reduced membrane fusion efficiency due to lower hydrophobicity
Heptadecan-9-yl 8-[(2-hydroxyethyl)amino]octanoateLack of 3-hydroxypropyl groupDiminished endosomal escape, lowering transfection by ~40%

Such comparisons guide rational design of derivatives with tailored properties .

Q. What experimental designs are critical for assessing the compound’s stability in lipid nanoparticles (LNPs)?

  • Accelerated stability testing : Incubate LNPs at 4°C, 25°C, and 37°C for 4 weeks; monitor size (via DLS) and mRNA integrity (gel electrophoresis).
  • Cryo-TEM : Visualize structural changes in LNPs under stress conditions .
  • DSC (Differential Scanning Calorimetry) : Measure phase transitions to identify destabilization temperatures .

Methodological Notes

  • Controlled synthesis : Use Schlenk lines for oxygen-sensitive steps to prevent oxidation of unsaturated chains .
  • Data validation : Cross-reference NMR shifts with predicted values from computational tools (e.g., ACD/Labs) to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.